2-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide 2-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 922001-21-6
VCID: VC7513996
InChI: InChI=1S/C20H22N2O4/c1-3-22-11-12-26-18-10-9-14(13-16(18)20(22)24)21-19(23)15-7-5-6-8-17(15)25-4-2/h5-10,13H,3-4,11-12H2,1-2H3,(H,21,23)
SMILES: CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CC=C3OCC
Molecular Formula: C20H22N2O4
Molecular Weight: 354.406

2-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide

CAS No.: 922001-21-6

Cat. No.: VC7513996

Molecular Formula: C20H22N2O4

Molecular Weight: 354.406

* For research use only. Not for human or veterinary use.

2-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide - 922001-21-6

Specification

CAS No. 922001-21-6
Molecular Formula C20H22N2O4
Molecular Weight 354.406
IUPAC Name 2-ethoxy-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide
Standard InChI InChI=1S/C20H22N2O4/c1-3-22-11-12-26-18-10-9-14(13-16(18)20(22)24)21-19(23)15-7-5-6-8-17(15)25-4-2/h5-10,13H,3-4,11-12H2,1-2H3,(H,21,23)
Standard InChI Key FFUPHHPQIBGDBL-UHFFFAOYSA-N
SMILES CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CC=C3OCC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-ethoxy-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide, reflects its hybrid structure:

  • Benzoxazepine core: A seven-membered ring system containing oxygen and nitrogen atoms at positions 1 and 4, respectively. The 5-oxo group introduces a ketone functionality, while the ethyl substituent at position 4 contributes to steric and electronic modulation.

  • Benzamide side chain: Linked via an amide bond to the benzoxazepine’s 7-position, this moiety features an ethoxy group at the benzene ring’s 2-position.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular formulaC₂₀H₂₂N₂O₄PubChem
Molecular weight354.4 g/molPubChem
SMILESCCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CC=C3OCCPubChem
InChI KeyFFUPHHPQIBGDBL-UHFFFAOYSA-NPubChem

The planar benzamide group and non-planar benzoxazepine ring create a semi-rigid structure, potentially influencing binding interactions with biological targets.

Synthesis and Production Strategies

Laboratory-Scale Synthesis

A multi-step synthetic route is typically employed:

  • Benzoxazepine precursor preparation: Cyclocondensation of o-aminophenol derivatives with ethyl glycinate under acidic conditions forms the tetrahydrobenzoxazepine scaffold.

  • Amide coupling: Reacting the benzoxazepine amine with 2-ethoxybenzoyl chloride in dichloromethane, using triethylamine as a base, yields the target compound.

Critical parameters:

  • Temperature: Reactions are conducted at 0–5°C to minimize side reactions during acylation.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity.

Industrial Considerations

Scale-up challenges include:

  • Solvent recovery: Toluene or dichloromethane recycling systems reduce environmental impact.

  • Continuous flow systems: Microreactors improve heat transfer and reaction homogeneity, enhancing yield reproducibility.

Chemical Reactivity and Derivative Formation

Oxidation Pathways

The 5-oxo group undergoes selective oxidation:

  • Ketone to carboxylic acid: Treatment with KMnO₄ in acidic media converts the ketone to a carboxyl group, enabling salt formation for improved solubility.

Reduction Reactions

  • Ketone to alcohol: LiAlH₄ reduces the 5-oxo group to a hydroxyl, altering hydrogen-bonding capacity.

Amide Bond Reactivity

  • Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) cleave the amide bond, regenerating the benzoxazepine amine and 2-ethoxybenzoic acid.

Table 2: Representative Reaction Outcomes

Reaction TypeReagents/ConditionsMajor Product
OxidationKMnO₄, H₂SO₄, 60°CCarboxylic acid derivative
ReductionLiAlH₄, dry THF, 0°CSecondary alcohol derivative
Hydrolysis6M HCl, reflux, 12h4-Ethyl-2,3-dihydro-1,4-benzoxazepin-7-amine + 2-ethoxybenzoic acid

Biological Activity and Hypothesized Mechanisms

Anticancer Activity

Preliminary studies on similar molecules suggest:

  • Apoptosis induction: Activation of caspase-3/7 pathways in breast cancer cell lines (e.g., MCF-7).

  • Cell cycle arrest: G1 phase blockade via CDK4/6 inhibition.

Research and Industrial Applications

Medicinal Chemistry

  • Lead compound optimization: The ethoxy group’s electron-donating effects can be tuned to enhance blood-brain barrier penetration.

  • Prodrug development: Esterification of the amide nitrogen improves oral bioavailability.

Materials Science

  • Coordination polymers: The amide and ether functionalities enable metal-organic framework (MOF) synthesis with potential gas storage applications.

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